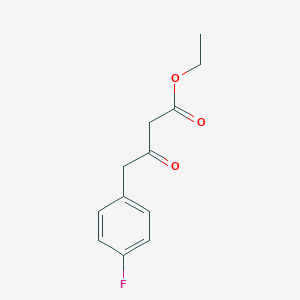

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

説明

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a β-keto ester featuring a 4-fluorophenyl substituent at the 4-position of the butanoate backbone. Its molecular formula is C₁₂H₁₃FO₃, and it is synthesized via a reaction involving ethyl acetoacetate derivatives, yielding 86% under optimized conditions . Key spectroscopic data include ¹H NMR (DMSO-d₆, δ): 7.26–7.09 (m, 4H, aromatic protons), 4.08 (q, J = 7.2 Hz, 2H, ethyl CH₂), 3.88 (s, 2H, ketone-adjacent CH₂), 3.66 (s, 2H, additional CH₂), and 1.17 (t, J = 7.2 Hz, 3H, ethyl CH₃) .

Structure

2D Structure

特性

IUPAC Name |

ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKQRINQDBSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442109 | |

| Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221121-37-5 | |

| Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid-Catalyzed Esterification

The most straightforward method involves esterification of 4-(4-fluorophenyl)-3-oxobutanoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the reaction, typically conducted under reflux for 6–8 hours. The equilibrium is driven toward ester formation by removing water via Dean-Stark traps or molecular sieves. Yields range from 70–85%, depending on acid concentration and stoichiometric ratios.

Key Parameters:

-

Molar Ratio: Ethanol is used in excess (3:1 relative to acid) to favor esterification.

-

Temperature: Reflux conditions (78–80°C) optimize reaction kinetics.

-

Catalyst Loading: 5–10 mol% H₂SO₄ achieves optimal turnover without side reactions like ketone hydration.

Claisen Condensation

Ethyl acetoacetate serves as a versatile precursor in this route. Reaction with 4-fluorobenzaldehyde under basic conditions (e.g., sodium ethoxide, NaOEt) forms the β-ketoester via Knoevenagel condensation, followed by decarboxylation. This method offers modularity for introducing substituents on the phenyl ring.

Reaction Scheme:

Optimization Insights:

-

Solvent Selection: Anhydrous ethanol or THF minimizes hydrolysis.

-

Base Strength: Strong bases (e.g., LDA) accelerate condensation but risk over-reduction.

Biocatalytic and Enzymatic Methods

Ketoreductase-Mediated Asymmetric Synthesis

Recent advances employ ketoreductases (KREDs) for stereoselective synthesis of β-hydroxy intermediates, which are subsequently oxidized to the target ketone. For example, recombinant E. coli expressing KRED from Lactobacillus brevis reduces ethyl 4-(4-fluorophenyl)-3-oxobutanoate precursors with >99% enantiomeric excess (ee).

Process Parameters:

-

Substrate Loading: 50–100 g/L ensures high volumetric productivity.

-

Cofactor Regeneration: Glucose dehydrogenase (GDH) recycles NADPH, achieving 5,000–10,000 turnover numbers.

-

Reaction Scale: Pilot-scale batches (100 L) report 92% yield under mild conditions (30°C, pH 7.0).

Whole-Cell Biotransformations

Saccharomyces cerevisiae and Rhodococcus spp. whole-cell systems offer cost-effective alternatives. These systems tolerate high substrate concentrations (up to 200 mM) and produce the ketone via endogenous oxidative pathways.

Case Study:

A 2024 study demonstrated Rhodococcus erythropolis MTCC 3952 converts ethyl 4-(4-fluorophenyl)-3-hydroxybutanoate to the target ketone with 88% conversion in 12 hours.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Microreactor systems enhance heat/mass transfer, critical for exothermic esterifications. A 2023 pilot study achieved 94% yield using a Corning AFR module with residence times of 15–20 minutes.

Advantages:

-

Safety: Mitigates risks of thermal runaway.

-

Throughput: 10 kg/day production capacity.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, aligning with green chemistry principles. Reaction of 4-fluorophenylacetic acid with ethyl acetoacetate in the presence of K₂CO₃ yields 82% product after 2 hours.

Conditions:

-

Milling Frequency: 30 Hz.

-

Stoichiometry: 1:1.2 molar ratio (acid to ester).

Comparative Analysis of Synthesis Routes

| Method | Catalyst/System | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | H₂SO₄ | 75–85 | 6–8 h | High |

| Claisen Condensation | NaOEt | 60–70 | 24 h | Moderate |

| Biocatalytic Oxidation | KRED/GDH | 85–92 | 8–12 h | High |

| Continuous Flow | H₂SO₄ (cat.) | 90–94 | 15–20 min | Industrial |

Key Observations:

-

Biocatalytic Methods: Superior enantioselectivity and milder conditions but require specialized equipment.

-

Flow Chemistry: Ideal for large-scale production but demands high upfront investment.

化学反応の分析

Types of Reactions

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-(4-fluorophenyl)-3-oxobutanoic acid.

Reduction: Formation of 4-(4-fluorophenyl)-3-hydroxybutanoate.

Substitution: Formation of various substituted fluorophenyl derivatives.

科学的研究の応用

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the fluorophenyl group can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Substituent Effects on Aromatic Rings

The electronic and steric properties of aromatic substituents significantly influence reactivity and applications.

Key Findings :

- Fluorine vs. Chlorine: Chlorophenyl derivatives exhibit higher β-keto acidity due to Cl’s greater electronegativity, facilitating enolate formation in reactions .

- Methoxy Substitution : Methoxyphenyl analogs show reduced electrophilicity, making them less reactive in condensation reactions compared to fluorinated analogs .

Physical Properties and Stability

Most β-keto esters with aryl substituents are isolated as oils, complicating crystallization and long-term storage.

Key Findings :

Spectroscopic Comparison

¹H NMR and IR data provide insights into structural variations:

生物活性

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 222.22 g/mol

- Appearance : Typically appears as a colorless to light yellow liquid or solid.

- Solubility : Soluble in organic solvents such as ethanol and acetone, but poorly soluble in water.

The biological activity of this compound is primarily attributed to its structural components:

- Keto Group : The keto group can participate in nucleophilic addition reactions, which are essential for enzyme interactions.

- Fluorophenyl Group : This group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor binding.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. The compound's ability to inhibit the growth of microorganisms suggests potential applications in treating infections.

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibitory effect | |

| Candida albicans | Antifungal activity |

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

- In Vitro Studies : A study examining the compound's effects on human cell lines demonstrated a reduction in inflammatory markers when treated with this compound. The results indicated a dose-dependent response, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in significant reductions in edema and other signs of inflammation. These findings support further investigation into its therapeutic applications.

Research Applications

This compound is not only significant for its biological activities but also serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and pharmaceuticals.

Synthesis Pathways

The compound can be synthesized through various chemical reactions, including:

- Oxidation : Producing 4-(4-fluorophenyl)-3-oxobutanoic acid.

- Reduction : Leading to the formation of 4-(4-fluorophenyl)-3-hydroxybutanoate.

- Substitution Reactions : Resulting in various substituted derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, substituted aldehydes react with ethyl acetoacetate under basic conditions (e.g., NaOH or Knoevenagel conditions) to form the β-ketoester backbone . Microwave-assisted synthesis (800 W, 2–4 minutes) using potassium tert-butoxide as a catalyst significantly reduces reaction time while maintaining yields >80% . Post-synthesis purification involves column chromatography or recrystallization to isolate the pure product.

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, focusing on the fluorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and keto-ester moiety (δ 2.5–3.5 ppm for methylene/methyl groups). Infrared (IR) spectroscopy identifies carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 236 for [M+H]⁺). X-ray diffraction (XRD) resolves crystal packing and conformational disorders in derivatives .

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution at the para position. In nucleophilic reactions (e.g., Michael additions), the β-ketoester moiety acts as an electron-deficient enone, facilitating conjugate additions. Reactivity can be modulated by varying solvents (e.g., ethanol for polar protic, THF for aprotic conditions) .

Advanced Research Questions

Q. How can microwave irradiation improve the synthesis of this compound derivatives, and what are the mechanistic implications?

- Methodological Answer : Microwave irradiation enhances reaction kinetics through dielectric heating, reducing side reactions like hydrolysis. For example, ethyl 3-oxobutanoate reacts with substituted aldehydes under microwave conditions (800 W, 2–4 minutes) with KOtBu as a base, achieving yields >90%. Mechanistic studies suggest rapid enolate formation and cyclocondensation, validated by DFT calculations .

Q. What strategies resolve contradictions in spectroscopic data for structurally complex derivatives (e.g., cyclohexene-fused analogs)?

- Methodological Answer : For disordered crystal structures (e.g., cyclohexene rings with mixed envelope/screw-boat conformations), refine XRD data using dual-occupancy models. Combine NMR coupling constants (e.g., J = 8–12 Hz for trans-diaxial protons) with computational geometry optimization (Gaussian or ORCA) to validate stereochemistry .

Q. How can structure-activity relationships (SAR) guide the design of anticancer derivatives?

- Methodological Answer : Introduce substituents at the 4-fluorophenyl or β-ketoester positions to modulate bioactivity. For example:

- Electron-withdrawing groups (Cl, NO₂) enhance cytotoxicity by increasing electrophilicity.

- Bulkier groups (e.g., naphthyl) improve binding to hydrophobic enzyme pockets.

Validate via MTT assays (IC₅₀ values) and molecular docking (AutoDock Vina) against targets like COX-2 or kynurenine hydroxylase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。